molecular formula C9H11F3N2O2 B2560080 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid CAS No. 1006461-93-3

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid

Cat. No.: B2560080
CAS No.: 1006461-93-3
M. Wt: 236.194
InChI Key: UFNIIMKJJIBPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as hydroboration to prepare organoborane reagents, followed by coupling with appropriate halides under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

Scientific Research Applications

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyrazoles and butanoic acids, such as:

Uniqueness

The uniqueness of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid lies in its specific structure, which combines the properties of both pyrazole and butanoic acid with the trifluoromethyl group. This combination results in a compound with enhanced stability, bioavailability, and potential for diverse applications in various fields .

Properties

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-7(9(10,11)12)13-14(6)4-2-3-8(15)16/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIIMKJJIBPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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